

Application Notes and Protocols for In Vitro Studies with Ceftriaxone Sodium Salt

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies involving **ceftriaxone sodium salt**, a third-generation cephalosporin antibiotic. The following sections cover its well-established antimicrobial activity, its emerging role in neuroprotection, and standard cytotoxicity evaluation.

Antimicrobial Susceptibility Testing

Ceftriaxone's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan, leading to bacterial cell lysis and death.^{[1][2]} In vitro susceptibility testing is crucial to determine the efficacy of ceftriaxone against specific bacterial isolates.

a. Disk Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of a bacterium's susceptibility to ceftriaxone.

Protocol:

- **Inoculum Preparation:** Select several isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).^{[3][4]}

- **Inoculation:** Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.^[4] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.^{[3][4]}
- **Disk Placement:** Using sterile forceps, place a ceftriaxone-impregnated disk (typically 30 µg) onto the surface of the inoculated MHA plate.^[5] Gently press the disk to ensure complete contact with the agar.^[6]
- **Incubation:** Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.^[5]
- **Result Interpretation:** Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).^[3] Interpret the results based on established clinical laboratory standards.

Table 1: Interpretation of Zone of Inhibition for Ceftriaxone (30 µg disk)

Zone Diameter (mm)	Interpretation
≥ 21	Susceptible
14 - 20	Intermediate
≤ 13	Resistant

Note: Interpretive criteria may vary based on the bacterial species and the standards used (e.g., CLSI, EUCAST).

b. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of ceftriaxone that inhibits the visible growth of a bacterium.

Protocol:

- **Preparation of Ceftriaxone Dilutions:** Prepare a stock solution of **ceftriaxone sodium salt** in a suitable solvent (e.g., sterile water or DMSO).^[7] Perform serial two-fold dilutions in cation-

adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[8]

- Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, and then dilute it in CAMHB to a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.[8]
- Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the ceftriaxone dilutions. Include a growth control well (broth and inoculum without ceftriaxone) and a sterility control well (broth only).
- Incubation: Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.[9]
- Result Interpretation: The MIC is the lowest concentration of ceftriaxone at which there is no visible bacterial growth.[8]

Table 2: Example MIC Values of Ceftriaxone for Quality Control Strains

Bacterial Strain	MIC Range (µg/mL)
Bacteroides fragilis ATCC 25285	32 - 128
Bacteroides thetaiotaomicron ATCC 29741	64 - 256

Source:[1]

Neuroprotective Effects: Modulation of Glutamate Transporters

Recent research has highlighted a neuroprotective role for ceftriaxone, primarily through the upregulation of the glutamate transporter 1 (GLT-1 or EAAT2) in astrocytes.[10][11][12] This enhances the clearance of synaptic glutamate, thereby reducing excitotoxicity implicated in various neurological disorders.

a. In Vitro Model using Primary Astrocytes or Neuronal Cell Lines

This protocol outlines a general method to assess the effect of ceftriaxone on GLT-1 expression and glutamate uptake.

Protocol:

- **Cell Culture:** Culture primary astrocytes or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach a desired confluency (typically 70-80%).
- **Ceftriaxone Treatment:** Prepare a stock solution of **ceftriaxone sodium salt** in sterile, serum-free culture medium. Treat the cells with various concentrations of ceftriaxone (e.g., 1-100 μ M) for a specified duration (e.g., 24, 48, or 72 hours).[\[13\]](#) Include an untreated control group.
- **Assessment of GLT-1 Expression (Western Blot):**
 - Lyse the cells and extract total protein.
 - Determine protein concentration using a standard assay (e.g., BCA).
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for GLT-1, followed by an appropriate HRP-conjugated secondary antibody.
 - Visualize protein bands using a chemiluminescent substrate and quantify band intensity relative to a loading control (e.g., β -actin or GAPDH).
- **Assessment of Glutamate Uptake:**
 - After ceftriaxone treatment, wash the cells with a balanced salt solution.
 - Incubate the cells with a solution containing a known concentration of radiolabeled glutamate (e.g., 3 H-glutamate).[\[14\]](#)
 - After a short incubation period, terminate the uptake by washing with ice-cold buffer.
 - Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

- Normalize the glutamate uptake to the total protein content of each sample.

Table 3: Example of Ceftriaxone Concentrations for Neuroprotection Studies

In Vitro Model	Ceftriaxone Concentration	Duration	Observed Effect
Organotypic spinal cord cultures	10 μ M	3 days	Decreased kainate-induced cell death and increased GLT-1 immunostaining. [13]
Organotypic hippocampal slices	10-200 μ M	5 days	Did not prevent OGD-induced damage or upregulate GLT-1. [15]
In vivo (rat model)	200 mg/kg (i.p.)	5-7 days	Increased striatal glutamate uptake and GLT-1 expression. [11]

Note: The effectiveness of ceftriaxone in upregulating GLT-1 and providing neuroprotection can be model-dependent.

Cytotoxicity Assays

Evaluating the potential toxicity of ceftriaxone on mammalian cells is a critical step in drug development.

a. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

- Cell Seeding: Seed a mammalian cell line (e.g., MRC-5, a human lung fibroblast line) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.[\[16\]](#)

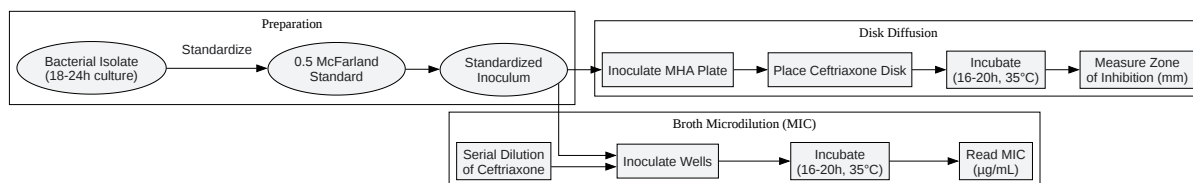
- **Ceftriaxone Treatment:** Expose the cells to a range of concentrations of **ceftriaxone sodium salt** for a specified period (e.g., 24 or 48 hours).^[17] Include untreated control wells.
- **MTT Addition:** After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.^[2]
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.^[2]
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each ceftriaxone concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the ceftriaxone concentration.

Table 4: Cytotoxicity of **Ceftriaxone Sodium Salt**

Cell Line	Assay	CC50 (µg/mL)
MRC-5	Not specified	482.61 ± 12.37

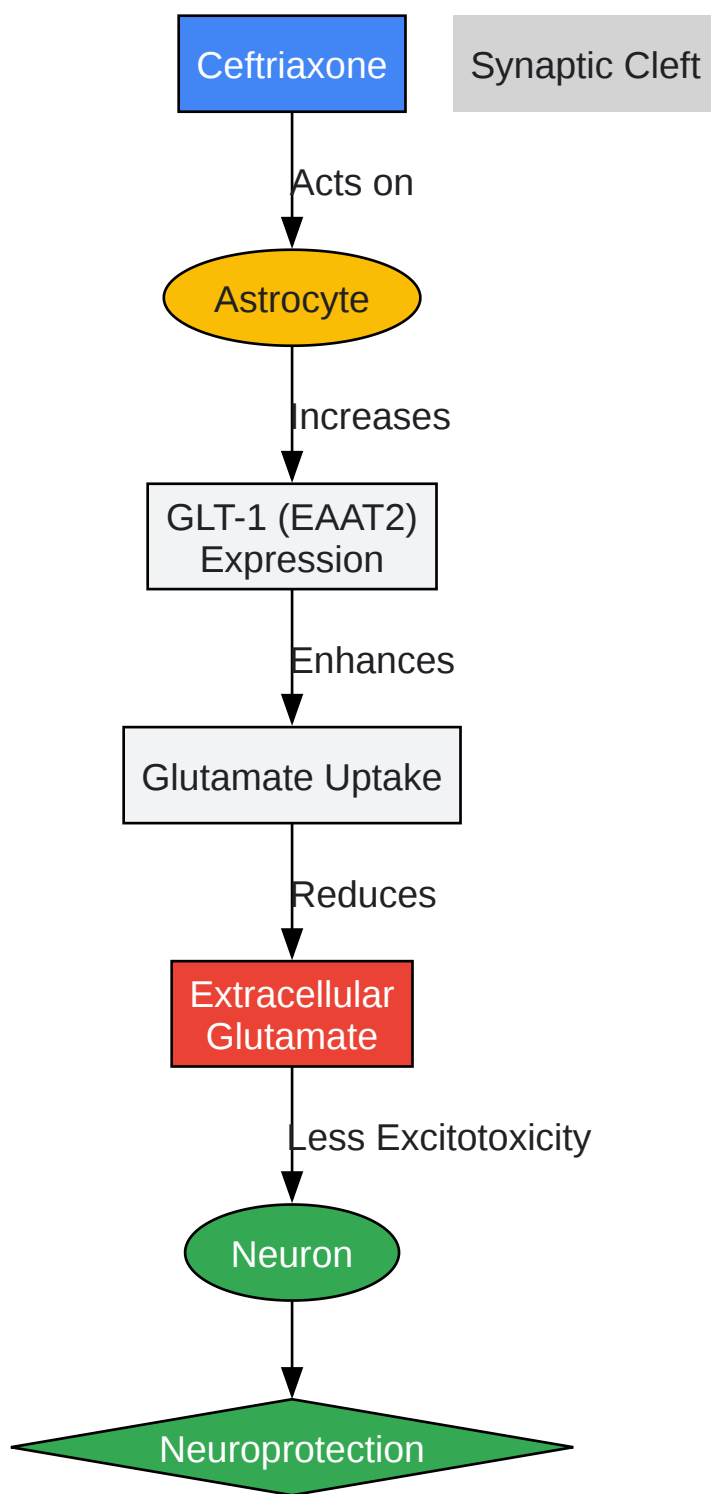
Source:^[18]

Visualizations



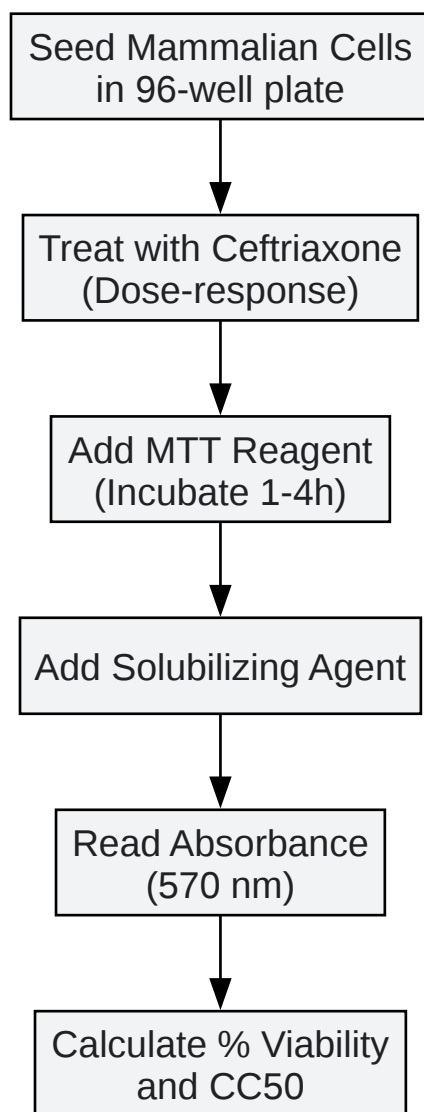
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Caption: Workflow for Antimicrobial Susceptibility Testing of Ceftriaxone.



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Caption: Ceftriaxone-Mediated Neuroprotection via GLT-1 Upregulation.



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Caption: General Workflow for MTT Cytotoxicity Assay.

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